![molecular formula C29H32N2O7 B1250878 (2E,4E,6E)-7-[(1S,2R,6R)-4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)hepta-2,4,6-trienamide](/img/structure/B1250878.png)

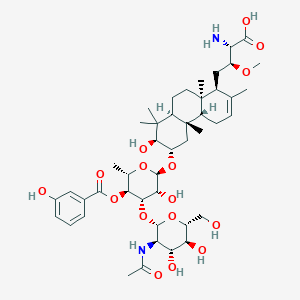

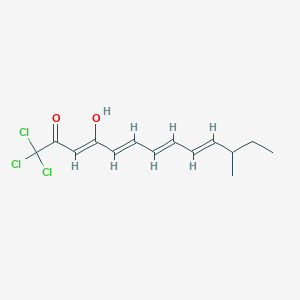

(2E,4E,6E)-7-[(1S,2R,6R)-4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)hepta-2,4,6-trienamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alisamycin is a natural product found in Streptomyces actuosus with data available.

Wissenschaftliche Forschungsanwendungen

Ansamycin Macrodilactams

Ansamycins, a family including Alisamycin, are characterized by their unique structure involving an aromatic chromophore and an aliphatic chain. They have shown significant potential in drug discovery due to their diverse bioactivities. For instance, the discovery of novel ansamycin macrodilactams, Juanlimycins A and B, from Streptomyces sp. highlights the ongoing research in this field to uncover new compounds with unique features for potential therapeutic applications (Zhang et al., 2014).

DNA Topoisomerase Inhibition

Ansamycins like Alisamycin have been studied for their ability to inhibit human DNA topoisomerases, a crucial target in cancer therapy. For example, ansavaricins, derived from ansamycins, have shown varying degrees of inhibition against these enzymes, suggesting their potential as leads for developing new cancer therapeutics (Zhang et al., 2017).

Hsp90 Inhibition and Cancer Therapy

A significant area of ansamycin research focuses on their role as inhibitors of heat shock protein 90 (Hsp90), crucial in cancer treatment. Ansamycins like geldanamycin have been extensively studied for their anti-tumor effects, leading to the development of clinical candidates like 17-AAG for treating cancer patients (Porter et al., 2009).

Antimicrobial and Antibacterial Properties

Alisamycin, as part of the ansamycin class, contributes to our understanding of antimicrobial and antibacterial properties of these compounds. Studies on 16-membered macrolide antibiotics, which share similarities with ansamycins, have revealed their efficacy against various bacterial strains, expanding the scope of these antibiotics in veterinary and potentially human medicine (Arsić et al., 2017).

Membrane Interaction and Platelet Aggregation

Research has also explored the interaction of ansamycins with cell membranes. For instance, geldanamycin has been shown to disrupt platelet-membrane structure, leading to inhibition of platelet aggregation. This highlights the potential of ansamycins in affecting cellular processes beyond their primary targets (Suttitanamongkol et al., 2000).

Eigenschaften

Molekularformel |

C29H32N2O7 |

|---|---|

Molekulargewicht |

520.6 g/mol |

IUPAC-Name |

(2E,4E,6E)-7-[(1S,2R,6R)-4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)hepta-2,4,6-trienamide |

InChI |

InChI=1S/C29H32N2O7/c32-21-15-16-22(33)25(21)31-24(35)13-6-1-2-9-17-29(37)18-20(26(36)27-28(29)38-27)30-23(34)14-8-7-12-19-10-4-3-5-11-19/h1-2,6-9,12-14,17-19,27-28,32,37H,3-5,10-11,15-16H2,(H,30,34)(H,31,35)/b2-1+,12-7+,13-6+,14-8+,17-9+/t27-,28-,29+/m0/s1 |

InChI-Schlüssel |

JNNCGBMBOYDZEW-BSHZQBLZSA-N |

Isomerische SMILES |

C1CCC(CC1)/C=C/C=C/C(=O)NC2=C[C@@]([C@@H]3[C@H](C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O |

SMILES |

C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O |

Kanonische SMILES |

C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O |

Synonyme |

alisamycin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-(2-Methyl-benzothiazol-5-yloxy)-3-{4-[5-(4-trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylmethyl]-piperazin-1-yl}-propan-2-ol](/img/structure/B1250797.png)

![[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1250801.png)

![3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1250802.png)

![(3Z,5S)-5-(hydroxymethyl)-1-[(2'-methyl-1,1'-biphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyloxime](/img/structure/B1250807.png)